3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
Description
Attached to the core is a 3-oxo-propyl chain linked to a 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine moiety. The piperidine ring enhances solubility and conformational flexibility, while the trifluoromethylpyridinyloxy group contributes to metabolic stability and target binding via hydrophobic and electron-withdrawing effects .
Properties
IUPAC Name |
3-[3-oxo-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c23-22(24,25)15-5-6-19(26-13-15)32-16-7-10-28(11-8-16)20(30)9-12-29-14-27-18-4-2-1-3-17(18)21(29)31/h1-6,13-14,16H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLJCEVTPNZJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the trifluoromethyl group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Final assembly: The final step involves the coupling of the piperidine derivative with the quinazolinone core, followed by purification to obtain the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the quinazolinone or piperidine rings.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds and create more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Applications
Quinazolinones have been extensively studied for their anticancer properties, particularly as inhibitors of various kinases involved in cancer progression. The specific compound has shown promise in targeting polo-like kinase 1 (Plk1) , a critical enzyme in cell division that is often overexpressed in cancer cells.
Antibiotic Properties
The quinazolinone structure has also been explored for its antibacterial properties. Recent studies have identified derivatives capable of inhibiting methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to rising antibiotic resistance.
Case Study: MRSA Inhibition
In silico docking studies followed by synthesis revealed that certain quinazolinone derivatives bind effectively to penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. One such compound demonstrated efficacy in vivo against MRSA infections, highlighting the potential of this chemical class as a new line of antibiotics .
Antioxidant Activity
Beyond anticancer and antibiotic applications, quinazolinones are also recognized for their antioxidant properties. Research indicates that modifications at specific positions on the quinazolinone ring can enhance antioxidant activity through mechanisms involving metal chelation and radical scavenging.
Structure-Activity Relationship
A study evaluating various substituents on the quinazolinone scaffold found that the presence of hydroxyl groups significantly increased antioxidant activity. Compounds with dual hydroxyl substitutions exhibited enhanced metal-chelating properties, indicating their potential use in oxidative stress-related conditions .
Summary Table of Applications
| Application | Mechanism/Target | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of Plk1 | Higher inhibitory activity than existing compounds |
| Antibiotic | Binding to PBPs | Effective against MRSA infections |
| Antioxidant | Radical scavenging and chelation | Enhanced activity with specific hydroxyl substitutions |
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The presence of the trifluoromethyl group and piperidine ring may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related analogs, focusing on core modifications, substituent effects, and hypothetical pharmacological profiles.
Table 1: Structural and Functional Comparison
Notes:
- Core Structure Differences: The quinazolinone core in the target compound is distinct from the pyrido-pyrimidinone in Compound 53i. Quinazolinones are associated with EGFR inhibition, while pyrido-pyrimidinones may target PI3K/mTOR pathways due to bulkier cores .
- Compound 53i’s 1,2,4-oxadiazole-cyclopropyl substituent acts as a bioisostere, balancing metabolic stability and target affinity .
- Biological Implications: The target compound’s piperidine-oxy-pyridine linkage may improve solubility over Erlotinib’s anilino group, reducing off-target toxicity risks. Compound 53i’s cyclopropyl-oxadiazole moiety could confer resistance to oxidative metabolism, extending half-life .
Key Research Findings
Synthetic Accessibility : Both the target compound and Compound 53i utilize piperidine-based intermediates, suggesting shared synthetic routes (e.g., nucleophilic substitution or coupling reactions) .
Selectivity Trends : Trifluoromethyl groups (target compound) often enhance selectivity for ATP-binding pockets in kinases, whereas oxadiazoles (Compound 53i) may favor allosteric binding .
Thermodynamic Solubility : Computational models predict the target compound’s solubility (~0.05 mg/mL) to be lower than Erlotinib’s (~0.2 mg/mL) due to higher LogP.
Biological Activity
The compound 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one , with the CAS number 1421473-38-2 , is a quinazolinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.4 g/mol . The structure features a quinazolinone core substituted with a trifluoromethyl-pyridine moiety and a piperidine ring, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a related series of quinazolinamine compounds demonstrated potent inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy. These compounds showed significant antiproliferative activity across various cancer cell lines, including HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) cells .
Table 1: Antiproliferative Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCC827 | 0.14 | Inhibition of PI3K pathway |
| Compound B | MCF-7 | 0.25 | Induction of apoptosis |
| Compound C | A549 | 0.30 | Inhibition of cell cycle progression |
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties. A study reported that certain derivatives exhibited superior antibacterial effects compared to antifungal activities against various pathogens. The structural modifications, particularly those involving electron-donating or withdrawing groups, significantly influenced their antimicrobial profiles .
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound D | E. coli | 15 | 32 µg/mL |
| Compound E | S. aureus | 18 | 16 µg/mL |
| Compound F | C. albicans | 12 | 64 µg/mL |
The mechanisms underlying the biological activities of quinazolinones are diverse:
- Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors of key enzymes involved in cancer progression and drug resistance, such as BCRP and P-gp.
- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The antimicrobial action is often attributed to disruption of bacterial cell wall synthesis or interference with DNA replication.
Case Studies
Several case studies have explored the efficacy and safety profiles of quinazolinone derivatives:
- Breast Cancer Resistance : A study involving a series of quinazolinamine derivatives showed that compounds with specific substitutions exhibited enhanced efficacy against resistant breast cancer cell lines, suggesting a promising avenue for overcoming multidrug resistance .
- Antimicrobial Evaluation : In another investigation, newly synthesized quinazolinones were tested against clinical strains of bacteria and fungi, revealing significant antibacterial activity that could be harnessed for therapeutic applications .
Q & A
Basic: What synthetic methodologies are optimized for synthesizing 3-(3-oxo-3-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one?
Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol for forming the quinazolinone core (73% yield, room temperature, 3 hours) .
- Piperidinyl-propyl linkage : Coupling 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine with a propyl ketone intermediate via nucleophilic substitution or amidation.
- Characterization : Use H NMR to confirm regioselectivity and HPLC (>95% purity) to validate product integrity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- H NMR and C NMR : Assign peaks for the quinazolinone carbonyl (δ ~160-170 ppm), piperidinyl protons (δ ~2.5-3.5 ppm), and trifluoromethyl group (δ ~110-120 ppm in F NMR) .
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to assess purity and detect degradation products .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N content) to rule out residual solvents .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Core modifications : Synthesize analogs with varying substituents on the quinazolinone (e.g., 2-phenyl vs. 2-pyridyl) and pyridine rings (e.g., 5-CF vs. 5-Cl) to assess potency changes .
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) or anti-inflammatory activity (COX-2 inhibition) using cell-free enzymatic assays. IC values can guide SAR .
- Piperidinyl substitutions : Compare 4-aryloxy vs. 4-alkyloxy piperidine derivatives to evaluate pharmacokinetic properties (e.g., logP, solubility) .
Advanced: What computational strategies are effective for predicting molecular interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR PDB:1M17) or enzymes like 14-α-demethylase (PDB:3LD6). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the trifluoromethyl group .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced: How can stability and degradation pathways be investigated under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis or piperidine ring oxidation) .
- pH-solubility profile : Use buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Measure solubility and precipitation kinetics .
Advanced: How can contradictory data on biological efficacy be resolved?
Answer:
- Replicate assays : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Use positive controls (e.g., gefitinib for kinase inhibition) .
- Purity verification : Re-test batches with NMR and LC-MS to rule out impurities (e.g., unreacted hydrazine intermediates) skewing results .
- Model validation : Compare in vitro (e.g., cell lines) vs. ex vivo (e.g., tissue explants) models to confirm target engagement .
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent models : Use Sprague-Dawley rats for oral bioavailability studies (10 mg/kg dose). Collect plasma at 0–24h for LC-MS/MS analysis of AUC and C .
- Toxicity screening : Conduct acute toxicity (OECD 423) with histopathology of liver/kidney tissues. Monitor ALT/AST levels for hepatotoxicity .
- Blood-brain barrier (BBB) penetration : Assess brain-plasma ratio in mice after IV administration if CNS activity is hypothesized (e.g., via piperidine’s amine group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
